(2S,5S)-5-Butyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5S)-5-Butyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one is a chiral compound with a complex structure that includes a dioxolane ring, a naphthalene moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,5S)-5-Butyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved through the reaction of a suitable diol with a carbonyl compound under acidic conditions.
Introduction of the Naphthalene and Phenyl Groups: These groups can be introduced via Friedel-Crafts alkylation or acylation reactions, using appropriate naphthalene and phenyl derivatives.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2S,5S) enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group or the aromatic rings, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group of the dioxolane ring using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, halogens, Lewis acids as catalysts.
Major Products:
Oxidation: Carboxylic acids, ketones, or quinones.
Reduction: Alcohols or alkanes.
Substitution: Nitro, halo, or other substituted aromatic compounds.
Chemistry:
Catalysis: The compound can be used as a ligand in asymmetric catalysis, aiding in the synthesis of other chiral compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s chiral nature makes it a potential candidate for the development of enantiomerically pure pharmaceuticals.
Biological Studies: It can be used in studies to understand the interaction of chiral molecules with biological systems.
Industry:
Materials Science: The compound can be used in the development of new materials with specific optical or electronic properties.
Polymer Chemistry: It can be incorporated into polymers to impart chirality and enhance material properties.
Mechanism of Action
The mechanism of action of (2S,5S)-5-Butyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one depends on its application. In catalysis, it acts as a chiral ligand, coordinating to a metal center and inducing chirality in the catalytic process. In biological systems, it may interact with chiral receptors or enzymes, influencing their activity and leading to specific biological effects.
Comparison with Similar Compounds
(2R,5R)-5-Butyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one: The enantiomer of the compound, with similar chemical properties but different biological activity.
5-Butyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one: The racemic mixture, which lacks the specific chiral properties of the (2S,5S) enantiomer.
Other Dioxolane Derivatives: Compounds with similar dioxolane rings but different substituents, which may have different chemical and biological properties.
Uniqueness: The (2S,5S) enantiomer of 5-Butyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one is unique due to its specific chiral configuration, which imparts distinct chemical reactivity and biological activity compared to its enantiomer and racemic mixture. This makes it valuable in applications requiring enantiomerically pure compounds.
Properties
CAS No. |
887304-87-2 |
---|---|
Molecular Formula |
C23H22O3 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(2S,5S)-5-butyl-2-naphthalen-1-yl-5-phenyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C23H22O3/c1-2-3-16-23(18-12-5-4-6-13-18)22(24)25-21(26-23)20-15-9-11-17-10-7-8-14-19(17)20/h4-15,21H,2-3,16H2,1H3/t21-,23+/m1/s1 |
InChI Key |
ZOZKEQKYDFCCTG-GGAORHGYSA-N |
Isomeric SMILES |
CCCC[C@@]1(C(=O)O[C@H](O1)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
CCCCC1(C(=O)OC(O1)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.